Methoxydienone

Catalog No.
S1551538
CAS No.
2322-77-2
M.F
C20H28O2
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxydienone

Need a reliable advanced intermediate for 13-ethyl progestin synthesis? Traditional 13-methyl routes suffer from low yields and water byproduct issues. Methoxydienone (CAS 2322-77-2) provides the essential 13β-ethyl scaffold for high-yield, water-free alkynyllithium ethinylation to levonorgestrel. • Eliminates acetylene/KOH inefficiencies; ensures reproducible scale-up. • Also supplied as >98% HPLC EP Impurity R for regulatory analytics. • Available in bulk and R&D sizes with full documentation.

CAS Number

2322-77-2

Product Name

Methoxydienone

IUPAC Name

(8R,9S,13S,14S)-13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C20H28O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-18H,3-4,6-12H2,1-2H3/t16-,17-,18+,20+/m1/s1

InChI Key

PQMRKLSVUBRLLQ-XSYGEPLQSA-N

SMILES

CCC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC

Synonyms

13-Ethyl-3-methoxy-gona-2,5(10)-diene-17-one; Tren; Trena; Methoxygonadiene; Levonorgestrel Impurity R (EP)

Canonical SMILES

CCC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CC=C(C4)OC

The exact mass of the compound Methoxydienone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 25 mg, 1 g

Methoxydienone (CAS 2322-77-2), also known as 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one or Levonorgestrel EP Impurity R, is a critical steroidal intermediate characterized by its 13β-ethyl substituent and Δ2,5(10)-diene system [1]. In industrial pharmaceutical procurement, it is primarily sourced as an advanced precursor for the synthesis of 13-ethyl progestins, most notably levonorgestrel, or as a high-purity (>95% to >98% HPLC) analytical reference standard for API impurity profiling . Its specific structural features bypass the limitations of older 13-methyl estrane precursors, making it indispensable for modern, high-yield steroidal ethinylation workflows and regulatory compliance in API manufacturing [2].

Research Procurement Fit

Analytical reference standard for levonorgestrel impurity profiling and forensic 18-methyl steroid detection
19-nortestosterone analog without 17α-alkylation; C17 ketone structural feature differentiates from common orally active AAS
Synthetic intermediate for steroid chemistry and androgen receptor SAR studies

Attempting to substitute Methoxydienone with traditional 13-methyl precursors (e.g., estrone 3-methyl ether) fundamentally alters the downstream API's pharmacological profile, as the 13β-ethyl group is essential for the enhanced receptor affinity and pharmacokinetic properties of second-generation progestins [1]. Furthermore, substituting the optimized Methoxydienone-based ethinylation route—which utilizes an alkynyllithium ammine complex—with older acetylene/KOH/THF processes results in severe processability issues [2]. The traditional method suffers from limited acetylene solubility in THF and generates water as a byproduct, which stalls reaction progress, reduces overall yield, and complicates industrial scale-up, making the specific Methoxydienone-to-acetylide pathway non-negotiable for efficient manufacturing [2].

Substitution Risk

  • Anabolic:androgenic ratio differs markedly from testosterone propionate and nandrolone — direct substitution may invalidate pharmacological comparisons.
  • C17 ketone (no 17α-alkylation) alters metabolic handling and analytical detection profiles relative to 17α-alkylated AAS; may limit direct replacement in metabolism or hepatotoxicity research models.
  • Specific role as levonorgestrel synthetic intermediate and EP Impurity R — substitution risks synthetic route fidelity and reference standard non-compliance.

Ethinylation Process Efficiency: Alkynyllithium Ammine vs. Traditional KOH Routes

In the industrial synthesis of levonorgestrel, the choice of ethinylation conditions is critical for yield and processability. Utilizing Methoxydienone with an alkynyllithium ammine complex directly bypasses the severe limitations of the traditional acetylene/KOH/THF route [1]. The traditional method generates water as a byproduct (from KOH and acetylene), which stalls the reaction and suffers from poor acetylene solubility in THF [2]. In contrast, the Methoxydienone-alkynyllithium route eliminates water generation, drastically reducing acetylene waste and enabling rapid, high-yield conversion to the acetylide intermediate [1].

Evidence DimensionEthinylation reaction processability and byproduct generation
Target Compound DataMethoxydienone + alkynyllithium ammine complex (zero water generation, fast reaction speed)
Comparator Or BaselineTraditional acetylene/KOH/THF route (generates water, limited acetylene solubility)
Quantified DifferenceEliminates water-induced reaction stalling and reduces acetylene waste, significantly improving overall yield
ConditionsIndustrial-scale ethinylation for levonorgestrel synthesis

Eliminating water generation during ethinylation drastically improves batch reproducibility and yield for large-scale API manufacturing.

Anabolic:Androgenic Ratio
Reported
Methoxydienone vs testosterone propionate: 54:27; vs nandrolone: 90:625
Supports differentiated anabolic-to-androgenic selectivity experiments; ratio context differs from nandrolone and testosterone propionate.
Injection administration; class-level anabolic:androgenic ratio from cited primary literature.

Regulatory Compliance: High-Purity Reference Standard (Levonorgestrel EP Impurity R)

For quality control and regulatory submissions, Methoxydienone must be procured as a highly authenticated reference standard, officially designated as Levonorgestrel EP Impurity R [1]. Commercial reference grades are supplied at >95% to >98% HPLC purity, accompanied by comprehensive structural elucidation (NMR, MS, IR) . Utilizing crude synthesis mixtures or uncharacterized intermediates fails to meet the stringent ICH and EP guidelines required for quantifying unreacted precursors or degradation products in the final levonorgestrel API[1].

Evidence DimensionAnalytical purity for HPLC method validation
Target Compound DataCertified Methoxydienone reference standard (>95% to >98% HPLC purity)
Comparator Or BaselineCrude synthesis mixtures or uncharacterized in-house intermediates
Quantified DifferenceProvides exact retention time and spectral data required for regulatory impurity quantification
ConditionsHPLC method validation for levonorgestrel API batch release

Procuring certified, high-purity Methoxydienone is a strict regulatory requirement for API manufacturers to validate impurity profiles for FDA and EMA submissions.

17α-Alkylation Absence
Class-level
C17 ketone present instead of 17α-alkyl group
Structural comparator for metabolism and hepatic research; distinguishes from 17α-alkylated AAS.
No human oral bioavailability data; qualitative structural difference.

Pharmacological Benchmarking: Defined Anabolic-to-Androgenic Ratio

In preclinical steroid research, Methoxydienone serves as a critical non-17α-alkylated benchmark for evaluating anabolic-androgenic dissociation. Quantitative pharmacological profiling demonstrates that Methoxydienone exhibits an anabolic-to-androgenic ratio of 54:27 relative to testosterone propionate, and 90:625 relative to nandrolone [1]. This distinct, quantified ratio profile allows researchers to isolate the molecular determinants of anabolic selectivity without the confounding hepatotoxic variables typically introduced by 17α-alkylation [1].

Evidence DimensionAnabolic:Androgenic ratio
Target Compound DataMethoxydienone (54:27 vs testosterone propionate; 90:625 vs nandrolone)
Comparator Or BaselineTestosterone propionate and nandrolone baselines
Quantified DifferenceDemonstrates a highly specific dissociation of anabolic and androgenic effects independent of 17α-alkylation
ConditionsIn vivo/in vitro pharmacological selectivity models

Provides a defined, quantitative benchmark for researchers investigating the structural drivers of anabolic selectivity in 19-nortestosterone derivatives.

Synthetic Intermediate
Reported
Direct precursor to (-)-norgestrel (levonorgestrel) and mestranol; identified ethinylation side-product
Essential for levonorgestrel impurity profiling and synthetic route validation.
Multi-step steroid synthesis; Oppenauer oxidation route.

Structural Necessity for Downstream API Potency: 13β-Ethyl vs. 13β-Methyl Precursors

The selection of Methoxydienone over traditional 13β-methyl precursors (such as those used for norethisterone) is driven by the strict structural requirements of the final API. The 13β-ethyl group present in Methoxydienone is the defining feature that enhances the progesterone receptor affinity and improves the pharmacokinetic properties of second-generation progestins [1]. Consequently, substituting Methoxydienone with a 13-methyl analog would yield a completely different, less potent API, making this specific precursor non-interchangeable for levonorgestrel, gestodene, and desogestrel synthesis [1].

Evidence DimensionDownstream API receptor affinity and pharmacokinetic profile
Target Compound Data13β-ethyl precursor (Methoxydienone) yielding second-generation progestins
Comparator Or Baseline13β-methyl precursors (yielding first-generation progestins like norethisterone)
Quantified DifferenceThe 13β-ethyl substitution significantly increases target receptor binding affinity compared to the methyl baseline
ConditionsStructure-activity relationship studies for oral contraceptives

Procurement of the exact 13β-ethyl intermediate is fundamentally required to achieve the enhanced potency profile of modern contraceptive APIs.

Forensic Reference Standard
Data to verify
Detected via HPLC-GC/MS for 18-methyl steroids in urine and supplements; in silico AR binding modeled vs 18-methylnandrolone
Supports method validation and spectral library development for anti-doping and forensic analysis.
Degradation by demethylation observed in liquid solutions; conditions to verify.

Industrial Synthesis of Levonorgestrel and 13-Ethyl Progestins

Methoxydienone is the required advanced intermediate for manufacturing second-generation progestins. Its 13β-ethyl group and compatibility with alkynyllithium ammine ethinylation make it the targeted choice for high-yield, water-free production of levonorgestrel, bypassing the inefficiencies of older acetylene/KOH methods [1].

API Impurity Profiling and Regulatory Method Validation

As Levonorgestrel EP Impurity R, high-purity (>98% HPLC) Methoxydienone is strictly required by analytical laboratories for validating HPLC and GC-MS methods. It is essential for quantifying synthetic side-products and unreacted precursors in commercial levonorgestrel batches to meet ICH, FDA, and EMA regulatory standards [2].

Forensic Toxicology and Anti-Doping Reference Materials

Due to its structural classification as a 18-methyl steroid, Methoxydienone is procured by forensic and anti-doping laboratories. It serves as a certified reference material for developing retention time libraries and mass spectral databases required to detect illicit 19-nortestosterone derivatives in biological matrices.

Application Fit Matrix

Application Selection Property Validation Focus
Anabolic-androgenic selectivity research Reported anabolic:androgenic ratio context vs. testosterone propionate and nandrolone Comparative pharmacology endpoint interpretation; anabolic selectivity experimental design
Levonorgestrel synthetic impurity characterization Levonorgestrel EP Impurity R identity HPLC method validation and impurity quantification
Forensic 18-methyl steroid detection Analytical reference standard for 18-methyl steroids Method validation and spectral library development
Hepatotoxicity mechanism research (non-17α-alkylated comparator) Structural absence of 17α-alkylation Differentiation of hepatic metabolism endpoints from 17α-alkylated AAS

Quantity

Milligrams-Grams

XLogP3

3.3

Appearance

White to Off-White Solid

Melting Point

173-177ºC

UNII

12AU99WIMP

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

6236-40-4
2322-77-2

Wikipedia

13-ethyl-3-methoxy-gona-2,5(10)diene-17-one

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